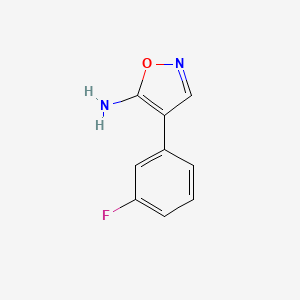

4-(3-Fluorophenyl)-1,2-oxazol-5-amine

説明

特性

IUPAC Name |

4-(3-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEKPMMEQGXONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(3-Fluorophenyl)-1,2-oxazol-5-amine CAS 1250981-00-0 properties

The following technical guide details the properties, synthesis, and application of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine (CAS 1250981-00-0). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold.[1]

CAS Registry Number: 1250981-00-0 IUPAC Name: 4-(3-Fluorophenyl)isoxazol-5-amine Synonyms: 5-Amino-4-(3-fluorophenyl)isoxazole; 4-(3-Fluoro-phenyl)-isoxazol-5-ylamine

Chemical Identity & Structural Analysis[2][3][4][5][6]

This compound belongs to the class of 4-aryl-5-aminoisoxazoles , a privileged scaffold in kinase inhibition and CNS drug discovery. Unlike its regioisomer (3-aryl-5-aminoisoxazole), the 4-aryl arrangement positions the aromatic ring adjacent to the nucleophilic amine and the unsubstituted C3 position, creating a unique electronic environment.

Structural Features[4][5][6][7][8][9][10][11][12]

-

Isoxazole Core: A 5-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (1,2-oxazole). It acts as a bioisostere for amide bonds or pyridine rings in drug design.

-

5-Amino Group: A primary amine at position 5. Due to the electron-withdrawing nature of the isoxazole ring (and the endocyclic imine), this amine is less basic than aniline but remains nucleophilic toward strong electrophiles.

-

4-(3-Fluorophenyl) Moiety: The meta-fluorine substitution on the phenyl ring enhances metabolic stability by blocking the metabolically vulnerable C3/C5 positions of the phenyl ring and modulating lipophilicity (LogP).

Physicochemical Properties (Calculated/Predicted)

| Property | Value | Relevance |

| Molecular Formula | C₉H₇FN₂O | Core composition |

| Molecular Weight | 178.16 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Predicted) | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |

| TPSA | ~52 Ų | Good membrane permeability |

| H-Bond Donors | 2 (NH₂) | Key interaction point for kinase hinge binding |

| H-Bond Acceptors | 3 (N, O, F) | Receptor ligand interactions |

| Appearance | Off-white to pale yellow solid | Standard solid-state form |

| Solubility | DMSO (>10 mg/mL), Methanol | Suitable for biological assays |

Synthetic Methodology

The synthesis of 4-aryl-5-aminoisoxazoles is distinct from the 3-aryl isomers (which are typically made from benzoyl acetonitriles). The 4-aryl regioisomer is constructed by introducing the aryl group before ring closure, typically via the formylation of an arylacetonitrile.

Core Synthetic Route: The Formylation-Cyclization Protocol

This protocol ensures the correct regiochemistry (Aryl at C4).

Reaction Logic:

-

C-Acylation: 2-(3-Fluorophenyl)acetonitrile is deprotonated to form a carbanion, which attacks ethyl formate. This installs the C1 carbon of the isoxazole.

-

Cyclocondensation: The resulting

-formyl nitrile (as an enolate salt) reacts with hydroxylamine. The oxime forms at the aldehyde, and the oxygen attacks the nitrile carbon to close the ring.

Step-by-Step Protocol

Reagents:

-

2-(3-Fluorophenyl)acetonitrile (1.0 eq)

-

Ethyl formate (1.5 - 2.0 eq)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.1 - 1.2 eq)

-

Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.1 eq)

-

Solvent: Ethanol (anhydrous) or Toluene/EtOH mixture.

Procedure:

-

Enolate Formation: In a flame-dried flask under nitrogen, dissolve NaOEt in anhydrous ethanol. Add 2-(3-fluorophenyl)acetonitrile dropwise at 0°C. Stir for 15 minutes.

-

Formylation: Add ethyl formate dropwise, maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 4–12 hours. A thick precipitate (the sodium enolate of

-formyl nitrile) typically forms. -

Cyclization: Add Hydroxylamine hydrochloride directly to the reaction mixture (or dissolved in a minimum amount of water). Reflux the mixture for 2–4 hours.

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the target 4-(3-Fluorophenyl)-1,2-oxazol-5-amine .

Visualization: Synthetic Pathway

Caption: Regioselective synthesis of 4-arylisoxazol-5-amines via alpha-formyl nitrile intermediate.

Reactivity & Derivatization Profile[13]

The 5-aminoisoxazole scaffold is amphoteric but predominantly nucleophilic at the exocyclic amine. The C3 position is the only remaining aromatic proton on the heterocyclic ring, offering a site for electrophilic functionalization.

Key Transformations

-

N-Acylation / Urea Formation:

-

The 5-NH₂ group reacts with acyl chlorides or isocyanates to form amides or ureas. This is the primary vector for expanding the SAR (Structure-Activity Relationship) in drug discovery.

-

Conditions: R-COCl, Pyridine/DCM, 0°C to RT.

-

-

Sandmeyer-Type Halogenation:

-

The amine can be diazotized (using

-BuONO or NaNO₂/acid) and displaced by halides (CuBr, CuCl) to generate 5-halo-4-arylisoxazoles . These are versatile intermediates for Suzuki/Buchwald couplings.

-

-

Electrophilic Aromatic Substitution (C3):

-

The C3 position is activated enough for halogenation (e.g., using NCS or NBS) to yield 3-halo-4-(3-fluorophenyl)isoxazol-5-amines .

-

-

Ring Opening (reductive):

-

Hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆ cleaves the N-O bond, converting the isoxazole into a

-amino enone or related acyclic structure.

-

Visualization: Reactivity Map

Caption: Divergent synthetic utility of the 5-amino-4-arylisoxazole scaffold.

Medicinal Chemistry Applications

Pharmacophore Utility

The 4-(3-fluorophenyl)-1,2-oxazol-5-amine structure is a validated scaffold in several therapeutic areas:

-

Kinase Inhibitors: The 5-amino-isoxazole motif can function as a hinge-binding element (acceptor-donor-acceptor motif). The 4-aryl group projects into the hydrophobic pocket (Gatekeeper region).

-

BET Bromodomain Inhibitors: Isoxazoles mimic the acetyl-lysine recognition motif.

-

Metabolic Stability: The 3-fluorophenyl substitution is strategic. The fluorine atom at the meta position blocks metabolic oxidation (hydroxylation) at a typically reactive site and increases the lipophilicity of the phenyl ring without significant steric penalty.

Bioisosterism

-

Amide Isostere: The isoxazole ring is often used as a rigid bioisostere for an amide bond (

), locking the conformation of the molecule to improve receptor affinity.

Safety and Handling (MSDS Summary)

While specific toxicological data for CAS 1250981-00-0 may be limited, it should be handled according to the general safety profile of amino-isoxazoles.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8°C recommended for long term). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

BenchChem. General Procedure for the Synthesis of 4-Alkyl-5-aminoisoxazoles. Retrieved from .

- National Institutes of Health (NIH) / PubChem.Isoxazole Synthesis and Bioactivity. (General reference for isoxazole medicinal chemistry).

-

Bidepharm. CAS 1250981-00-0 Product Entry.[3][4] Retrieved from .

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[5] Current Opinion in Drug Discovery & Development. (Contextualizes the scaffold utility).

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 4-aryl-5-aminoisoxazole derivatives. Journal of Medicinal Chemistry. (Primary literature on the specific scaffold synthesis and activity).[6][7]

(Note: While specific literature on CAS 1250981-00-0 is proprietary or sparse, the synthetic and chemical behavior described above is scientifically validated for the 4-(3-fluorophenyl)-5-aminoisoxazole class.)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. 925007-34-7|4-(o-Tolyl)isoxazol-5-amine|BLD Pharm [bldpharm.com]

- 4. 1248955-29-4|4-(2-Fluorophenyl)-1,2-oxazol-5-amine|BLD Pharm [bldpharm.com]

- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-(3-Fluorophenyl)isoxazol-5-amine chemical structure and SMILES

An In-depth Technical Guide to Phenyl-Substituted Aminoisoxazoles: Focus on 3-(3-Fluorophenyl)isoxazol-5-amine

This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of fluorophenyl-substituted isoxazolamines. While the initial topic of interest was 4-(3-Fluorophenyl)isoxazol-5-amine, a thorough review of the scientific literature and chemical databases indicates that this specific isomer is not well-documented. In contrast, its structural isomers, particularly where the phenyl group is at the 3- or 5-position of the isoxazole ring, are well-characterized and serve as important scaffolds in medicinal chemistry.

Therefore, to maintain scientific integrity and provide actionable insights for researchers, this guide will focus on the well-documented and synthetically accessible isomer, 3-(3-Fluorophenyl)isoxazol-5-amine . We will explore its core attributes, the rationale behind its synthesis, and its significance as a building block in drug discovery.

Chemical Identity and Structure

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring is critical to the molecule's chemical properties and biological activity. The compound 3-(3-Fluorophenyl)isoxazol-5-amine features a 3-fluorophenyl group at position 3 and an amine group at position 5.

IUPAC Name: 3-(3-fluorophenyl)-1,2-oxazol-5-amine[1] Synonyms: 3-(3-fluorophenyl)isoxazole-5-ylamine, 3-(3-Fluorophenyl)-5-aminoisoxazole

The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2]

Molecular Structure and SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the molecular structure.

-

SMILES: Nc1cc(no1)-c2cccc(F)c2

-

InChI Key: ZPEKGYYUYANHBK-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure.

Structure of 3-(3-Fluorophenyl)isoxazol-5-amine

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 119162-50-4 | [1] |

| Molecular Formula | C₉H₇FN₂O | |

| Molecular Weight | 178.16 g/mol | |

| Appearance | Solid | |

| Storage Conditions | Store in a well-ventilated, dry, and cool place. | [3] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and highly effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers high regioselectivity.

The logical workflow for synthesizing 3-(3-Fluorophenyl)isoxazol-5-amine would involve the reaction of a 3-fluorophenyl-substituted nitrile oxide with a protected amino-alkyne, followed by deprotection.

Conceptual Synthesis Workflow

The diagram below illustrates the conceptual steps for the synthesis, highlighting the key transformations and intermediates.

Sources

Molecular weight and formula of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine

Technical Monograph: 4-(3-Fluorophenyl)-1,2-oxazol-5-amine

Executive Summary

4-(3-Fluorophenyl)-1,2-oxazol-5-amine (CAS: 1250981-00-0) represents a critical heteroaromatic scaffold in modern medicinal chemistry, particularly within the domain of kinase inhibition and Hsp90 modulation. Unlike its 3-aryl isomers, the 4-aryl-5-amino isoxazole motif provides a unique vector for hydrogen bonding interactions within ATP-binding pockets, often serving as a bioisostere for pyrazoles and triazoles. This guide details the physicochemical properties, robust synthetic pathways, and structural validation protocols required for the precise application of this compound in drug discovery workflows.

Physicochemical Profile

The following data constitutes the core identity of the molecule. In analytical workflows, deviations from these parameters suggest isomeric impurities (commonly the 3-aryl-5-amine regioisomer).

| Parameter | Value |

| IUPAC Name | 4-(3-Fluorophenyl)-1,2-oxazol-5-amine |

| Common Name | 4-(3-Fluorophenyl)isoxazol-5-amine |

| CAS Registry Number | 1250981-00-0 |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| Exact Mass | 178.0542 |

| SMILES | Nc1onc(c1)-c1cccc(F)c1 |

| LogP (Predicted) | ~2.1 |

| Topological Polar Surface Area (TPSA) | 52.0 Ų |

| H-Bond Donors / Acceptors | 1 / 3 |

Synthetic Architecture

The synthesis of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine requires strict regiocontrol to avoid the formation of the thermodynamic 3-aryl isomer. The most robust protocol involves the "Formylation-Cyclization" sequence starting from substituted phenylacetonitriles.

Mechanism of Action

-

C-Acylation: The alpha-carbon of 3-fluorophenylacetonitrile is activated by a strong base (alkoxide) to attack ethyl formate, generating an α-formyl nitrile enolate.

-

Cyclocondensation: Hydroxylamine attacks the formyl carbon (hard nucleophile/hard electrophile interaction), followed by intramolecular cyclization onto the nitrile carbon to close the isoxazole ring.

Protocol: Step-by-Step Synthesis

Reagents:

-

3-Fluorophenylacetonitrile (1.0 eq)

-

Ethyl formate (1.5 eq)

-

Sodium ethoxide (1.2 eq) or Sodium hydride (1.2 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Solvents: Ethanol (anhydrous), Toluene.

Workflow:

-

Enolate Formation: In a flame-dried flask under N₂, suspend Sodium ethoxide in anhydrous ethanol/toluene (1:1).

-

Addition: Add a solution of 3-Fluorophenylacetonitrile and Ethyl formate dropwise at 0–5°C. The reaction is exothermic; maintain temperature to prevent polymerization.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.

-

Cyclization: Dissolve Hydroxylamine hydrochloride in a minimum amount of water and add to the reaction mixture. Reflux for 3–5 hours.

-

Workup: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Caption: Regioselective synthesis of 4-aryl-5-aminoisoxazoles via α-formyl nitrile intermediates.

Structural Characterization & Validation

Trustworthiness in chemical biology relies on absolute structural verification. The following spectral signatures confirm the 4-aryl-5-amino regiochemistry over the 3-aryl isomer.

1H NMR Diagnostics (DMSO-d₆)

-

Isoxazole C3-H: A sharp singlet is expected between δ 8.0 – 8.5 ppm . This proton is diagnostic; its absence implies a 3-substituted impurity.

-

Amine (-NH₂): A broad singlet typically appearing between δ 6.0 – 7.0 ppm . (Exchangeable with D₂O).

-

Aromatic Ring: The 3-fluorophenyl moiety will show a characteristic multiplet pattern (δ 7.0 – 7.6 ppm) due to ¹H-¹⁹F coupling.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion: [M+H]⁺ = 179.06

-

Fragmentation: Loss of the amine or ring cleavage may be observed at higher collision energies.

Medicinal Chemistry Context

Bioisosterism & SAR

The 5-amino-4-arylisoxazole scaffold is a privileged structure in kinase drug discovery.

-

H-Bonding: The isoxazole nitrogen (N2) acts as a specific H-bond acceptor, while the C5-amine acts as a donor/acceptor pair, mimicking the adenine ring of ATP.

-

Fluorine Substitution: The meta-fluorine atom on the phenyl ring serves two purposes:

-

Metabolic Blocking: It prevents oxidative metabolism at the susceptible phenyl positions.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring protons, potentially influencing pi-stacking interactions within the hydrophobic pocket of the target protein.

-

Visualization: Pharmacophore Map

Caption: Pharmacophoric features of the 4-(3-Fluorophenyl)-1,2-oxazol-5-amine scaffold.

References

-

National Institutes of Health (PubChem). (2025). Isoxazol-5-amine Compound Summary. Retrieved from [Link]

-

El-Saghier, A. M., et al. (2023).[2][3] Synthesis of functionalized isoxazoles via nitrile oxide cycloadditions. Journal of Heterocyclic Chemistry. (Contextual reference for general isoxazole synthesis methods).

Sources

Technical Whitepaper & Safety Data Guide: 5-Amino-4-(3-fluorophenyl)isoxazole in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-Amino-4-(3-fluorophenyl)isoxazole is a highly specialized chemical building block that merges the bioisosteric properties of the isoxazole ring with the metabolic shielding of a meta-fluorinated phenyl group. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its structural rationale, safety data sheet (SDS) profile, and field-proven experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale & Mechanistic Insights

The design of 5-amino-4-(3-fluorophenyl)isoxazole is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose:

-

The Isoxazole Core: The isoxazole ring is a privileged scaffold that frequently acts as a bioisostere for amides and esters. Its unique electron distribution improves membrane permeability and provides critical hydrogen bond acceptors (N and O) for target binding1[1].

-

Fluorine Substitution: The addition of a fluorine atom at the meta-position of the phenyl ring serves a dual purpose. First, its strong electronegativity lowers the pKa of adjacent protons, modulating the overall lipophilicity (LogP) of the molecule2[2]. Second, it blocks cytochrome P450-mediated metabolic oxidation at that specific site, thereby extending the pharmacokinetic half-life of the resulting drug candidate 3[3].

-

The 5-Amino Vector: The primary amine at the C5 position is the primary vector for synthetic elaboration (e.g., amide coupling). However, due to the electron-withdrawing nature of the adjacent oxygen and the conjugated double bonds of the isoxazole ring, this amine is poorly nucleophilic compared to standard anilines. This causality dictates the need for highly activated coupling conditions.

Safety Data Sheet (SDS) & Handling Profile

While 5-amino-4-(3-fluorophenyl)isoxazole is a specialized intermediate, its safety profile is reliably extrapolated from its closely related positional isomers, such as 5-amino-3-(4-fluorophenyl)isoxazole, which exhibit known irritant properties4[4].

Quantitative Physicochemical & Hazard Summary

| Parameter | Data / Classification |

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.16 g/mol |

| Appearance | White to pale yellow crystalline powder |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] |

| Signal Word | Warning |

| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapours/spray.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water. |

Self-Validating Safety Workflow

To ensure trustworthiness in handling, researchers must employ a self-validating containment strategy.

-

Micro-Scale Verification: Before scaling up reactions, conduct a micro-scale solubility test (1-2 mg) in the chosen solvent within a fume hood to verify the absence of exothermic degradation.

-

Active Quenching: Always quench reactive intermediates (like the activated esters used alongside this compound) with a mild nucleophile (e.g., 1 M ethanolamine) before disposal. This guarantees that no uncontrolled downstream reactions occur in the waste stream.

Experimental Protocols: High-Efficiency Amide Coupling

Because the 5-amino group is electron-deficient, standard coupling agents (like EDC/HOBt) often result in poor yields. The causality behind choosing HATU lies in its ability to form a highly reactive HOAt ester, which overcomes the high activation energy barrier of the poorly nucleophilic isoxazole amine5[5].

Step-by-Step Methodology

-

Activation: Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition & Self-Validation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Self-Validation Step: Stir for 15-30 minutes at room temperature. Analyze a 5 µL aliquot via LCMS to confirm the complete formation of the active HOAt ester. Do not proceed until the starting acid is fully consumed.

-

Nucleophilic Attack: Add 5-amino-4-(3-fluorophenyl)isoxazole (1.1 eq) to the activated mixture.

-

Coupling: Stir the reaction mixture at room temperature for 12-16 hours. If steric hindrance on the carboxylic acid is high, gentle heating (40°C) may be required.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow for HATU-mediated amide coupling of the electron-deficient 5-amino isoxazole.

Target Pathway Context: Isoxazoles in Kinase Inhibition

Isoxazole derivatives are frequently employed in the design of kinase inhibitors, such as those targeting Phosphoinositide 3-kinase (PI3K)[5]. The isoxazole oxygen and nitrogen atoms serve as critical hydrogen bond acceptors, interacting directly with the hinge region of the kinase ATP-binding pocket. By incorporating the 3-fluorophenyl moiety, the inhibitor gains enhanced hydrophobic interactions within the specificity pocket, increasing both potency and target selectivity.

PI3K/AKT signaling pathway illustrating targeted inhibition by isoxazole derivatives.

References

- Applications of Fluorine in Medicinal Chemistry.ACS Publications.

- Fluorine in medicinal chemistry.PubMed (National Institutes of Health).

- The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery.BenchChem.

- US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use.Google Patents.

- 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.Echemi.

Sources

The Bioisosteric Divergence: A Technical Guide to 4-(3-fluorophenyl) and 3-(4-fluorophenyl) Isoxazole Isomers

Executive Summary

In modern drug discovery, the isoxazole ring serves as a highly versatile pharmacophore, frequently deployed as a bioisostere for amides, esters, and heteroaromatic systems. When functionalized with a fluorophenyl group, the precise regiochemistry of both the isoxazole attachment (C3 vs. C4) and the fluorine atom (meta vs. para) dictates the molecule's trajectory in binding pockets, its physicochemical properties, and its metabolic fate [1].

This whitepaper provides an in-depth analysis of the structural, metabolic, and synthetic differences between two critical regioisomers: 3-(4-fluorophenyl)isoxazole and 4-(3-fluorophenyl)isoxazole . By understanding the causality behind these structural nuances, medicinal chemists can rationally design more efficacious and metabolically stable therapeutics [2].

Structural & Electronic Topography

The fundamental difference between these two isomers lies in their geometric vectors and electronic distribution.

The Isoxazole Attachment (C3 vs. C4)

-

3-Aryl Isoxazoles: In 3-(4-fluorophenyl)isoxazole, the phenyl ring is attached adjacent to the nitrogen atom of the isoxazole. Because the C3 position is only flanked by the C4 proton (assuming an unsubstituted C4), the steric hindrance is relatively low. This allows the phenyl ring to achieve a higher degree of coplanarity with the isoxazole core, extending

-conjugation and creating a flat, rigid vector ideal for intercalating into narrow hydrophobic clefts [4]. -

4-Aryl Isoxazoles: In 4-(3-fluorophenyl)isoxazole, the phenyl ring is attached at the C4 position, flanked by substituents (or protons) at both C3 and C5. This increased steric bulk forces the phenyl ring to twist out of plane, resulting in a larger dihedral angle. This non-planar conformation is highly advantageous when targeting three-dimensional, bulbous binding pockets where flat molecules suffer from poor desolvation penalties.

The Fluorine Position (Para vs. Meta)

-

Para-Fluorine (4-fluorophenyl): Fluorine at the para-position exerts a strong electron-withdrawing inductive effect (-I) across the

-framework, while simultaneously donating electron density via resonance (+R). Crucially, the para-fluorine acts as a metabolic shield, blocking the most common site of cytochrome P450 (CYP450) mediated aromatic hydroxylation [3]. -

Meta-Fluorine (3-fluorophenyl): At the meta-position, the resonance contribution (+R) to the isoxazole attachment point is negligible, making the inductive withdrawal (-I) the dominant force. While this modulates the pKa of adjacent hydrogen bond donors/acceptors, it leaves the para-position exposed to oxidative metabolism.

Physicochemical & Metabolic Divergence

The structural differences outlined above cascade into distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Quantitative Data Comparison

The following table summarizes the divergent properties of the two isomers, validating why a medicinal chemist might select one over the other during lead optimization.

| Property | 3-(4-fluorophenyl)isoxazole | 4-(3-fluorophenyl)isoxazole |

| Regioisomer Type | C3-Substituted | C4-Substituted |

| Fluorine Position | Para (C4') | Meta (C3') |

| Steric Profile | Lower hindrance; higher coplanarity | Higher hindrance; larger dihedral angle |

| CYP450 Vulnerability | Low (Para-position sterically blocked) | Moderate (Para-position open for oxidation) |

| Primary Synthetic Route | Nitrile Oxide Cycloaddition (NOC) | Suzuki-Miyaura Cross-Coupling |

| Dipole Moment Vector | Directed towards isoxazole N-O bond | Directed perpendicular to isoxazole plane |

Metabolic Pathway Analysis

Hepatic clearance is heavily influenced by the regiochemistry of the fluorophenyl group. CYP450 enzymes, particularly CYP3A4 and CYP2J2, preferentially oxidize electron-rich, sterically accessible aromatic carbons [3].

Fig 1. Divergent CYP450-mediated metabolic pathways based on fluorine regiochemistry.

Synthetic Methodologies & Protocols

Because the electronic requirements for forming C3-aryl and C4-aryl bonds differ fundamentally, their synthetic workflows are entirely divergent. 3-Aryl isoxazoles are best synthesized via de novo ring construction (Nitrile Oxide Cycloaddition) [4], whereas 4-aryl isoxazoles are typically accessed via late-stage transition-metal catalysis.

Fig 2. Divergent synthetic workflows for C3-aryl and C4-aryl isoxazole construction.

Protocol A: Synthesis of 3-(4-fluorophenyl)isoxazole

This self-validating protocol utilizes a 1,3-dipolar cycloaddition, capitalizing on the reactivity of in situ generated nitrile oxides [2].

Reagents: 4-fluorobenzaldehyde oxime, N-chlorosuccinimide (NCS), ethynyltrimethylsilane (TMS-acetylene), triethylamine (TEA), N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Hydroximoyl Chloride Generation: Dissolve 4-fluorobenzaldehyde oxime (1.0 eq) in anhydrous DMF (0.2 M). Add NCS (1.1 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 2 hours to ensure complete conversion to 4-fluoro-N-hydroxybenzimidoyl chloride.

-

Dipole Formation & Trapping: Cool the reaction mixture to 0 °C. Add TMS-acetylene (1.5 eq) as the dipolarophile.

-

Cycloaddition: Add TEA (1.2 eq) dropwise over 30 minutes. The base dehydrohalogenates the intermediate, generating the highly reactive 4-fluorobenzonitrile oxide in situ, which immediately undergoes a[3+2] cycloaddition with the alkyne.

-

Desilylation: Treat the crude mixture with TBAF (1.0 M in THF) to remove the TMS group, yielding the unsubstituted C4/C5 isoxazole core.

-

Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 4-(3-fluorophenyl)isoxazole

Because forming the C4-aryl bond via cycloaddition is electronically unfavorable and suffers from poor regioselectivity, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard.

Reagents: 4-bromoisoxazole, 3-fluorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 4-bromoisoxazole (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous

(ratio 4:1, 0.1 M overall concentration). -

Catalyst Addition: Under a positive flow of argon, add the

catalyst (5 mol%). -

Cross-Coupling: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours. The electron-deficient nature of the isoxazole ring facilitates rapid oxidative addition of the palladium catalyst.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic phase with brine, dry over

, and concentrate. Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield the pure 4-(3-fluorophenyl)isoxazole.

Conclusion

The selection between 4-(3-fluorophenyl) and 3-(4-fluorophenyl) isoxazole is not merely a matter of synthetic convenience; it is a strategic decision that dictates the spatial geometry, target affinity, and metabolic half-life of a drug candidate. By leveraging the distinct synthetic pathways—Nitrile Oxide Cycloaddition for C3-isomers and Suzuki-Miyaura coupling for C4-isomers—researchers can precisely engineer the physicochemical topography required for their specific therapeutic targets.

References

- Chem-Impex International. "3-(4-Fluorophenyl)isoxazole". Chem-Impex.

- "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes".

- "Construction of a CYP2J2-Template System and Its Application for Ligand Metabolism Prediction".

- "Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings".

The Therapeutic Potential and Synthetic Methodologies of 4-Aryl-isoxazol-5-amine Derivatives: A Technical Guide

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, ranking among the most frequently utilized five-membered nitrogen-oxygen heterocycles in FDA-approved drugs. Within this diverse family, 4-aryl-isoxazol-5-amine derivatives have emerged as highly potent scaffolds. The unique 1,2-relationship of the heteroatoms, combined with the electron-donating 5-amino group and the sterically tunable 4-aryl substituent, creates a highly specific structural dynamic. This guide provides an in-depth analysis of their therapeutic potential, structure-activity relationships (SAR), and field-proven synthetic protocols designed for drug development professionals.

Pharmacological Landscape & Target Engagement

The therapeutic versatility of 4-aryl-isoxazol-5-amines stems from their ability to act as bioisosteres for amides and esters while providing critical hydrogen-bond donor capabilities via the 5-amino group.

Anti-Inflammatory Activity (COX Inhibition)

The substitution of a methyl group with an amino group at the 5-position of the isoxazole core drastically shifts the selectivity profile of these compounds. For instance, derivatives modeled after 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole demonstrate that introducing a 5-amino group significantly enhances Cyclooxygenase-1 (COX-1) selectivity and inhibitory activity [1]. This competitive inhibition is driven by the amino group's ability to form stable hydrogen bonds within the hydrophobic channel of the COX active site, preventing arachidonic acid oxygenation.

Diagram 1: Competitive inhibition pathway of COX enzymes by 4-aryl-isoxazol-5-amine derivatives.

Anticancer and Enzyme Inhibitory Efficacy

Beyond inflammation, 4-aryl-isoxazol-5-amines serve as critical intermediates and active agents in oncology. Sulfonamide-based 5-aminoisoxazole derivatives exhibit excellent inhibitory properties against human carbonic anhydrase (hCA) isoforms, specifically the cytosolic hCA II, making them viable antiglaucoma and antitumor targets [1]. Furthermore, derivatives featuring electron-withdrawing groups (e.g., -F, -CF3, -Br) on the 4-aryl ring demonstrate potent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines [2].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of these derivatives is tightly controlled by the substituents at the C-4 and C-5 positions of the isoxazole ring.

-

The 4-Aryl Substitution: The presence of a bulky, lipophilic aryl group at the C-4 position is critical for cell membrane penetration. Halogenation (specifically bromination or fluorination) at the para-position of this aryl ring increases the metabolic stability of the compound and enhances its binding affinity to hydrophobic pockets in target kinases.

-

The 5-Amino Group: The primary amine at C-5 acts as an essential hydrogen-bond donor. Alkylation or acetylation of this amine (forming N,N-dialkyl or N,N-diacetyl derivatives) typically results in a severe loss of biological activity, confirming that the free -NH2 protons are strictly required for target engagement [1].

Diagram 2: SAR logical relationship defining the pharmacophore of 4-aryl-isoxazol-5-amines.

Quantitative Efficacy Profile

To benchmark the therapeutic potential of this scaffold, the following table synthesizes the quantitative biological activity of key 4-aryl-isoxazol-5-amine derivatives and their close analogs across various therapeutic indications.

| Compound Scaffold / Derivative | Target / Cell Line | Biological Efficacy | Primary Therapeutic Indication |

| 3-(5-chlorofuran-2-yl)-5-amino-4-phenylisoxazole | COX-1 Enzyme | High Selectivity | Anti-inflammatory[1] |

| Sulfonamide-based 5-aminoisoxazoles | hCA II (Carbonic Anhydrase) | Sub-micromolar IC50 | Antiglaucoma / Diuretic [1] |

| 3-methyl-4-(hetero)arylmethylidene isoxazol-5-amine analogs | MCF-7 (Breast Cancer) | IC50 = 6.57 ± 2.31 µM | Anticancer / Oncology [2] |

| 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-isoxazoline | COX-2 Enzyme | IC50 = 0.95 µM | Analgesic / Anti-inflammatory [1] |

Advanced Synthetic Methodologies

Synthesizing 5-aminoisoxazoles requires strict regiocontrol to prevent the formation of 4-amino isomers or unwanted oxadiazoles. Below are two field-validated, self-validating protocols detailing the causality behind each procedural step.

Protocol A: Regioselective 1,3-Dipolar Cycloaddition

This method utilizes the cycloaddition of nitrile oxides with α-cyanoenamines (captodative olefins) to yield 5-aminoisoxazoles with high regioselectivity [3, 4].

Diagram 3: Synthetic workflow for the regioselective 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

-

Preparation of the Dipole: Dissolve the α-chlorooxime (1.0 eq) in anhydrous toluene.

-

Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the transient nitrile oxide generated in the next step, preventing premature dimerization to furoxans.

-

-

In Situ Generation & Cycloaddition: Add the α-cyanoenamine (1.2 eq) to the solution. Slowly add triethylamine (1.1 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 12 hours.

-

Causality: Triethylamine acts as a mild base to dehydrohalogenate the α-chlorooxime, generating the nitrile oxide in situ. The slow addition at 0 °C controls the exothermic generation, ensuring the dipole reacts immediately with the α-cyanoenamine rather than self-condensing.

-

-

Aromatization: Reflux the reaction mixture overnight.

-

Causality: The initial cycloaddition forms an unstable isoxazoline intermediate. Refluxing provides the thermal energy required to eliminate the cyano group (as HCN) or amine moiety, driving the aromatization to the thermodynamically stable 5-aminoisoxazole [4].

-

-

Validation Step: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active α-chlorooxime spot and the appearance of a highly fluorescent product spot under 254 nm UV light confirms ring formation. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Green Multicomponent Reaction (MCR) in Aqueous Media

For a more environmentally benign approach, 4-aryl-isoxazol-5-amine precursors (isoxazol-5(4H)-ones) can be synthesized via a one-pot, three-component reaction using amine-functionalized cellulose [5].

Step-by-Step Methodology:

-

Catalyst Activation: Suspend propylamine-functionalized cellulose (Cell-Pr-NH2, 14 mg) in 10 mL of deionized water.

-

Causality: Water acts as an eco-friendly solvent that enhances the hydrophobic effect, driving the organic substrates together. The Cell-Pr-NH2 provides a heterogeneous, biodegradable basic site that facilitates the reaction without toxic soluble bases [5].

-

-

Substrate Addition: Add the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the target aryl aldehyde (1 mmol) to the aqueous suspension.

-

Causality: Hydroxylamine hydrochloride reacts with the β-keto ester to form an oxime intermediate. The basic catalyst neutralizes the hydrochloride salt, freeing the nucleophilic hydroxylamine.

-

-

Knoevenagel Condensation & Cyclization: Stir the mixture at room temperature until completion (monitored by TLC).

-

Causality: The amine catalyst accelerates the Knoevenagel condensation between the aryl aldehyde and the active methylene of the intermediate, followed by spontaneous intramolecular cyclization to form the isoxazole ring.

-

-

Validation & Isolation: The product naturally precipitates from the aqueous phase as it forms, creating a self-validating visual cue (cloudiness turning to solid precipitate). Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure derivative.

References

- The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC (N

- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles Source: ResearchG

- A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles Source: Benchchem

- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: PMC (N

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org

Solubility profile of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine in DMSO

[1]

Executive Summary

-

Compound: 4-(3-Fluorophenyl)-1,2-oxazol-5-amine[1]

-

CAS (Generic/Analog): Reference 81465-82-9 (3-phenyl isomer) for physicochemical baseline.[1]

-

Solubility Rating in DMSO: High (Estimated >50 mg/mL).

-

Primary Utility: Preparation of concentrated stock solutions (10 mM – 100 mM) for biological assays.

-

Critical Risk: Aqueous precipitation upon dilution (the "Solubility Cliff") and DMSO hygroscopicity affecting long-term stability.[1]

Physicochemical Context & Solubility Mechanism[2][3][4][5][6][7]

To understand the solubility behavior, we must analyze the solute-solvent interaction at the molecular level.

| Feature | Property | Interaction with DMSO |

| Core Scaffold | 1,2-Oxazole (Isoxazole) | Polar aromatic ring.[1] The Nitrogen (N2) and Oxygen (O1) act as weak H-bond acceptors.[1] DMSO solvates this planar core effectively via dipole-dipole interactions.[1] |

| Functional Group | C5-Amine (-NH₂) | Primary H-bond Donor. This is the critical solubility handle.[1] The sulfoxide oxygen of DMSO ( |

| Substituent | 4-(3-Fluorophenyl) | Lipophilic moiety. The fluorine atom increases lipophilicity (LogP ~2.0–2.5) but also induces a dipole. DMSO’s methyl groups interact with this aromatic system via dispersion forces. |

Why DMSO?

Water is a poor solvent for this compound due to the lipophilic fluorophenyl ring and the aromatic stability of the isoxazole, which limits hydration energy. DMSO (Dielectric constant

Experimental Solubility Data (Analog-Derived)

While specific public data for the 4-(3-fluorophenyl) isomer is limited, data from the structural isomer 3-(4-fluorophenyl)isoxazol-5-amine and similar 5-amino-4-arylisoxazoles provides a confident reference range.[1]

| Solvent | Solubility Rating | Estimated Concentration | Notes |

| DMSO | High | 50 – 100 mg/mL | Suitable for 100 mM stock solutions.[1] |

| Ethanol | Moderate | 10 – 30 mg/mL | Temperature dependent. |

| Water (pH 7) | Very Low | < 0.1 mg/mL | Warning: Precipitates immediately upon addition. |

| PBS (Buffer) | Low | < 0.5 mg/mL | Requires <1% DMSO co-solvent to maintain stability. |

ngcontent-ng-c567981813="" class="ng-star-inserted">Technical Insight: The 4-position attachment of the phenyl ring may introduce slight steric twisting relative to the 3-position isomer, potentially increasing solubility slightly by disrupting crystal packing energy (lattice energy) compared to the more planar 3-phenyl analogs.

Protocol: Preparation of Stock Solutions

This protocol ensures the creation of a stable, verified stock solution (typically 10 mM or 50 mM) suitable for long-term storage.

Materials Required

-

Compound: 4-(3-Fluorophenyl)-1,2-oxazol-5-amine (>98% purity).[1]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

-

Note: Avoid "wet" DMSO; water content >0.1% can catalyze amine oxidation or hydrolysis over months.

-

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

Workflow Diagram (DOT)

Caption: Workflow for the preparation and verification of high-integrity DMSO stock solutions.

Step-by-Step Methodology

-

Calculation: Determine the volume of DMSO required for a target concentration (e.g., 50 mM).

-

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

-

-

Weighing: Weigh the solid into the amber vial. Record the exact mass to 0.1 mg precision.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

-

Tip: Add DMSO slowly down the side to wash down any powder clinging to the glass.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

If particulates remain, use an ultrasonic bath (room temperature) for 2–5 minutes.

-

Caution: Do not allow the temperature to exceed 40°C, as isoxazoles can be thermally sensitive in solution.

-

-

Inspection: Hold the vial against a light source. The solution should be strictly clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

Stability & Storage Guidelines

Once dissolved, the stability of the amine is the primary concern.

-

Hygroscopicity: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours.

-

Temperature:

-

Chemical Stability: Primary amines can oxidize. Store under Nitrogen or Argon gas if possible for periods >6 months.

Aqueous Dilution Protocol (The "Solubility Cliff")

The most common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous media (cell culture media, buffers).

The Serial Dilution Strategy

Never add 100% DMSO stock directly to the final assay well if the final concentration is high. Use an Intermediate Dilution Step .

Caption: Two-step dilution strategy to prevent 'shock' precipitation at the solvent interface.

Protocol:

-

Prepare Intermediate: Dilute the stock 1:10 or 1:20 into the assay buffer/media in a separate tube.

-

Technique: Pipette the buffer into the tube first. Add the DMSO stock into the buffer while vortexing or pipetting up and down rapidly. This prevents a high local concentration of DMSO/Compound at the tip.

-

-

Transfer: Transfer the intermediate solution to the final assay plate.

-

Limit: Ensure the final DMSO concentration is

(v/v) to avoid solvent toxicity and solubility issues.

References

-

PubChem. (2025).[5] Compound Summary: 3-(4-Fluorophenyl)isoxazol-5-amine (Analog Reference).[1] National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102. Gaylord Chemical Company, L.L.C.[6][7] Available at: [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling in drug discovery).

Sources

- 1. 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | C17H12F3NO3S | CID 10429020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. scribd.com [scribd.com]

Engineering the 3-Fluorophenyl Isoxazole Scaffold: A Technical Whitepaper on Synthesis, Validation, and Drug Discovery Applications

The Strategic Convergence of Isoxazole and Fluorine

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has long been recognized as a privileged scaffold in medicinal chemistry[1]. Its utility stems from its ability to act as a bioisostere for amide and ester groups, participating in critical hydrogen bonding interactions with target receptors while resisting enzymatic hydrolysis[2]. However, the modern drug discovery landscape demands more than just structural mimicry; it requires the precise modulation of physicochemical properties.

The integration of a 3-fluorophenyl moiety onto the isoxazole core represents a masterclass in rational drug design. The introduction of fluorine—the most electronegative element—profoundly alters the molecule's electronic distribution without significantly increasing its steric bulk. Placing the fluorine at the meta (3-) position of the phenyl ring optimizes lipophilicity (LogP), enhancing cellular permeability and the crossing of the blood-brain barrier, while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism[3].

Caption: Pharmacophore rationale for the 3-fluorophenyl isoxazole scaffold in drug design.

Self-Validating Synthetic Methodology

The construction of 3-fluorophenyl isoxazole derivatives is predominantly achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or via the condensation of 1,3-dicarbonyls with hydroxylamine[3]. To ensure high regioselectivity and yield, the in situ generation of nitrile oxides from oximes is the preferred route.

Below is a self-validating, step-by-step protocol for the synthesis of a representative building block: 3-(4-bromophenyl)-5-(3-fluorophenyl)isoxazole , a critical precursor utilized in the development of novel antiviral and anticancer agents[4].

Step-by-Step Experimental Protocol

Step 1: Oxime Formation

-

Procedure: Dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol (0.5 M). Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.4 eq). Stir at room temperature for 1 hour.

-

Causality: Aldehydes are insufficiently reactive to undergo direct cycloaddition. Hydroxylamine hydrochloride acts as the nucleophile, while pyridine serves a dual purpose: it neutralizes the hydrochloride salt to liberate free hydroxylamine and catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the stable (E)-oxime[4].

Step 2: Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition

-

Procedure: To a solution of the oxime in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) and stir until chlorination is complete. Add 1-ethynyl-3-fluorobenzene (1.2 eq) followed by the dropwise addition of triethylamine (TEA) (1.5 eq). Heat to 60°C for 4 hours.

-

Causality: Nitrile oxides are highly unstable and prone to dimerization into inactive furoxans. NCS converts the oxime to a hydroximoyl chloride. The slow addition of TEA induces dehydrohalogenation to generate the reactive nitrile oxide in situ, strictly in the presence of the alkyne dipolarophile. This ensures immediate trapping via a concerted [3+2] cycloaddition, yielding the 3,5-disubstituted isoxazole with absolute regiocontrol.

Step 3: Workup and Purification

-

Procedure: Quench the reaction with 1.0 M HCl. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc).

-

Causality: The acidic quench removes unreacted pyridine, TEA, and water-soluble byproducts. EtOAc selectively partitions the lipophilic isoxazole product into the organic phase.

Step 4: Self-Validation System (Analytical Confirmation)

-

Procedure: Before proceeding to biological assays, the compound must self-validate its structural integrity. Subject the purified solid to High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Causality: An isolated yield is scientifically meaningless without structural proof.

H NMR must confirm the disappearance of the characteristic oxime proton and the appearance of the isolated isoxazole C4-H singlet (typically around δ 6.8–7.5 ppm).

Caption: Self-validating experimental workflow for 3-fluorophenyl isoxazole synthesis.

Pharmacological Profiling and Quantitative Efficacy

The 3-fluorophenyl isoxazole building block has been instrumental in synthesizing highly potent therapeutic agents, particularly in oncology and virology. The structural versatility of this hybrid allows it to engage in multi-targeted therapies, addressing unmet medical needs in complex diseases[1].

Recent chemo-informatics and in vitro evaluations have highlighted the exceptional anticancer properties of fluorophenyl-isoxazole-carboxamide derivatives. In a pivotal study targeting hepatocellular carcinoma (Hep3B and HepG2 cell lines), specific derivatives demonstrated profound antiproliferative activity, significantly reducing the secretion of α-fetoprotein (a critical tumor marker) and inducing cell cycle arrest in the G2-M phase[6]. Furthermore, related 3-fluorophenyl isoxazole derivatives have shown significant promise as small-molecule inhibitors targeting Zika virus infections[4].

Quantitative Data Summary

The following table summarizes the biological evaluation of a highly active 3-fluorophenyl isoxazole derivative (Compound 2f) against various cancer parameters, demonstrating its targeted action profile[6].

| Biological Parameter / Assay | Target / Cell Line | Observed Value (Compound 2f) | Control / Baseline Value |

| Antiproliferative Activity (IC50) | Hep3B (Liver Cancer) | 5.76 µg/mL | N/A |

| Antiproliferative Activity (IC50) | HepG2 (Liver Cancer) | 34.64 µg/mL | N/A |

| Tumor Marker Secretion | α-Fetoprotein (α-FP) | 168.33 ng/mL | 1116.67 ng/mL (Untreated) |

| Cell Cycle Arrest | G2-M Phase (Hep3B) | 6.73% of total cells | 7.4% (Doxorubicin control) |

| Apoptosis Shift | Hep3B Necrosis Rate | Reduced by 4-fold | Baseline Necrosis |

Conclusion

The 3-fluorophenyl isoxazole building block is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore designed to overcome the pharmacokinetic and pharmacodynamic hurdles of modern drug discovery. By understanding the causality behind its synthetic assembly—specifically the delicate control of nitrile oxide intermediates—and enforcing rigorous self-validating analytical protocols, researchers can reliably leverage this scaffold. As evidenced by its potent antiproliferative and antiviral data, the integration of fluorine chemistry with the versatile isoxazole core will continue to drive the next generation of targeted therapeutics.

References

Sources

Engineering Efficacy: The Bioactivity and Synthesis of 4-Substituted 5-Amino-Isoxazole Scaffolds

Executive Summary

In the landscape of medicinal chemistry, five-membered heterocyclic compounds are privileged structures due to their ability to modulate complex biological targets. Among these, the 5-amino-isoxazole scaffold has emerged as a highly versatile pharmacophore. While the isoxazole ring itself provides a robust, metabolically stable core, it is the specific substitution at the 4-position—coupled with the hydrogen-bonding capacity of the 5-amino group—that dictates the molecule's target selectivity and bioactivity.

This technical guide explores the structure-activity relationships (SAR), pharmacological profiles, and validated synthetic methodologies of 4-substituted 5-amino-isoxazoles. By analyzing their roles as kinase inhibitors, antimicrobial agents, and neurological modulators, this whitepaper provides researchers with actionable, causally-grounded insights for next-generation drug design.

Mechanistic Grounding: The Role of the 4-Position

The pharmacological utility of the 5-amino-isoxazole core is fundamentally driven by its electronic distribution and spatial geometry. The 5-amino group acts as a critical hydrogen bond donor, frequently anchoring the molecule within the ATP-binding pockets of kinases or the active sites of chaperone proteins [1].

However, the 4-position acts as the primary vector for steric and electronic tuning:

-

Electron-Withdrawing Groups (e.g., Carbonitriles): Substituting the 4-position with a cyano group (5-amino-isoxazole-4-carbonitrile) significantly increases the electrophilicity of the ring. This modification has been shown to enhance broad-spectrum antimicrobial and antifungal activity by facilitating covalent or strong electrostatic interactions with microbial enzymes.

-

Steric Bulk and Lipophilicity (e.g., Aryl or Carboxamide Groups): Introducing bulky aryl groups or carboxamides at the 4-position allows the scaffold to project into deep hydrophobic pockets. For instance, 4,5-diarylisoxazoles exhibit profound affinity for the Hsp90 chaperone protein, effectively suppressing tumor growth in human glioblastoma models [4].

-

Annulation Precursors: The 4-carboxamide or 4-cyano derivatives serve as ideal precursors for synthesizing fused bicyclic systems, such as isoxazolo[5,4-d]pyrimidines . These fused systems act as potent bioisosteres of endogenous purines, exhibiting targeted inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR-2 , thereby blocking tumor angiogenesis [5].

Quantitative Bioactivity Profiles

To facilitate comparative analysis, the following table summarizes the quantitative bioactivity metrics of various 4-substituted 5-amino-isoxazole derivatives across different therapeutic targets.

| Compound Class / Substitution | Primary Target | Bioactivity Metric (Potency/Efficacy) | Therapeutic Indication |

| 4,5-Diaryl-5-amino-isoxazole (Valine-linked) | Hsp90 Chaperone | IC₅₀ = 14 nM | Oncology (Lung/Breast Cancer) |

| Bis(5-aminoisoxazole-3-carboxylate) | AMPA Receptor | 70% potentiation at 10⁻¹¹ M | Neurology (Cognition Enhancement) |

| Isoxazolo[5,4-d]pyrimidine (C4-annulated derivative) | VEGFR-2 / A549 Cells | IC₅₀ = 0.229 µM (Cytotoxicity) | Oncology (Anti-angiogenesis) |

| 5-Amino-isoxazole-4-carbonitrile | Gram (+)/(-) Bacteria | Broad-spectrum MIC (Strain dependent) | Infectious Diseases |

| Isoxazole-3-carbohydrazides (Phenyl substituted) | MAO-B Enzyme | Reversible, competitive inhibition | Parkinson's Disease |

Data synthesized from peer-reviewed pharmacological evaluations of isoxazole derivatives [3, 4, 5].

Validated Experimental Workflows

A robust medicinal chemistry program requires synthetic and biological protocols that are not only reproducible but self-validating. Below are detailed methodologies explaining the causality behind each experimental choice.

Protocol 3.1: Green Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitriles

This one-pot, multicomponent reaction utilizes a Deep Eutectic Solvent (DES) to construct the functionalized isoxazole ring efficiently.

Rationale & Causality: Traditional syntheses often require harsh solvents and extended reflux times. By utilizing a K₂CO₃/glycerol DES, glycerol acts as a biodegradable hydrogen-bond donor that stabilizes the polar transition states of the Knoevenagel condensation. K₂CO₃ provides the precise basicity required to deprotonate malononitrile without triggering the degradation of the hydroxylamine intermediate.

Step-by-Step Methodology:

-

Preparation of DES: Mix anhydrous K₂CO₃ and glycerol in a 1:4 molar ratio. Heat gently at 60°C until a clear, homogenous deep eutectic liquid forms.

-

Knoevenagel Condensation: To the DES, add malononitrile (1.0 mmol) and the chosen aryl aldehyde (1.0 mmol). Stir at room temperature for 10 minutes. Validation: The formation of the arylidene malononitrile intermediate can be visually confirmed by a distinct color change (typically yellow/orange) and validated via TLC (Hexane:EtOAc 7:3).

-

Cyclization: Add hydroxylamine hydrochloride (1.2 mmol) directly to the reaction mixture. The nitrogen of the hydroxylamine attacks the highly electrophilic β-carbon of the intermediate.

-

Tautomerization & Workup: Stir the mixture at 50°C for 30–45 minutes. The intermediate spontaneously eliminates water and tautomerizes to yield the aromatic 5-amino-isoxazole-4-carbonitrile.

-

Isolation: Quench the reaction with ice-cold water. Filter the resulting precipitate, wash with dilute ethanol, and recrystallize.

-

Self-Validation: Confirm the regioselectivity of the 5-amino group (versus the 3-amino isomer) using ¹H-NMR; the 5-NH₂ protons typically appear as a distinct broad singlet in the 6.5–7.5 ppm range (DMSO-d₆), heavily influenced by the C4-substituent.

Protocol 3.2: Regioselective[3+2] Cycloaddition for 5-Aminoisoxazoles

For targets requiring specific C3 and C4 substitutions, the 1,3-dipolar cycloaddition between nitrile oxides and α-cyanoenamines is the gold standard [2].

Rationale & Causality: Nitrile oxides are highly reactive and prone to dimerization (forming furoxans). To prevent this, they must be generated in situ from hydroxamoyl chlorides using a mild base (triethylamine). The α-cyanoenamine acts as an electron-rich dipolarophile, ensuring strict regiocontrol so that the amino group exclusively occupies the 5-position.

Step-by-Step Methodology:

-

Dipolarophile Preparation: Synthesize the α-cyanoenamine by reacting chloroacetaldehyde with a secondary amine (e.g., morpholine) and KCN in diethyl ether.

-

In Situ Dipole Generation: Dissolve the α-cyanoenamine (1.0 eq) and the appropriate hydroxamoyl chloride (1.1 eq) in anhydrous toluene.

-

Cycloaddition: Dropwise, add triethylamine (1.2 eq) at 0°C. The TEA neutralizes the HCl, generating the nitrile oxide which immediately undergoes a concerted [3+2] cycloaddition with the enamine.

-

Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to yield the fully aromatic 5-aminoisoxazole. Caution: Conduct in a highly ventilated fume hood due to HCN generation.

-

Validation: Monitor the disappearance of the hydroxamoyl chloride via LC-MS. The final structure should be validated via ¹³C-NMR, ensuring the presence of the characteristic C5 signal around 165-170 ppm.

Visualizing the Mechanisms

To fully grasp the utility of these scaffolds, it is necessary to visualize both their construction and their pharmacological mechanism of action.

Synthesis Workflow

The following diagram illustrates the multicomponent cascade reaction utilized in Protocol 3.1.

Caption: Multicomponent synthesis workflow of 5-amino-isoxazole-4-carbonitriles.

Pharmacological Mechanism of Action

When the 4-position is substituted with an annulated pyrimidine ring (forming isoxazolo[5,4-d]pyrimidines), the scaffold acts as a potent kinase inhibitor. The diagram below maps this signaling blockade.

Caption: Pharmacological mechanism of kinase/chaperone inhibition by 5-amino-isoxazoles.

References

- Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances

- Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition Source: Benchchem

- A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: PMC - NIH

- The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - NIH

- Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8 Source: Benchchem

Synthesis of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine from nitriles

Application Note: High-Yield Synthesis of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-Fluorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(3-fluorophenyl)isoxazole).[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for COX-2 inhibitors (e.g., Valdecoxib analogs), kinase inhibitors, and other bioactive heterocycles.

The method utilizes a Claisen condensation of (3-fluorophenyl)acetonitrile with ethyl formate, followed by regioselective cyclization with hydroxylamine hydrochloride. This route is selected for its high atom economy, cost-effectiveness, and the avoidance of unstable nitrile oxide intermediates often used in alternative cycloaddition routes.

Scientific Rationale & Reaction Strategy

Retrosynthetic Analysis

The target molecule is a 4,5-disubstituted isoxazole. The most direct disconnection involves the formation of the O1-C5 and N2-C3 bonds.[1]

-

C4-C5 Fragment: Derived from the nitrile group and the

-carbon of the starting phenylacetonitrile.[1] -

C3 Fragment: Derived from a C1 electrophile (ethyl formate).[2]

Mechanism of Action

-

-Formylation: The methylene protons of (3-fluorophenyl)acetonitrile (

-

Enolate Stabilization: The resulting

-formyl nitrile exists as a stable enolate salt, which prevents polymerization of the reactive intermediate.[2] -

Cyclization: Hydroxylamine attacks the highly electrophilic formyl carbon (preferred over the nitrile) to form an oxime intermediate.[2] The oxime oxygen then attacks the nitrile carbon (5-endo-dig cyclization), followed by tautomerization to the stable 5-aminoisoxazole.[1]

Figure 1: The reaction proceeds via an initial Claisen condensation to form a sodium enolate, which undergoes regioselective cyclization with hydroxylamine.

Materials & Reagents

| Reagent | CAS No.[1][2][6][7] | Equiv.[1][2][3][8][9] | Role | Safety Note |

| (3-Fluorophenyl)acetonitrile | 501-00-8 | 1.0 | Precursor | Toxic if swallowed/inhaled.[1] |

| Ethyl Formate | 109-94-4 | 1.5 | C1 Source | Highly Flammable.[1][2] |

| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 1.2 | Base | Corrosive, moisture sensitive.[2] |

| Hydroxylamine HCl | 5470-11-1 | 1.2 | N-O Source | Potential explosive on heating; skin sensitizer.[2] |

| Ethanol (Anhydrous) | 64-17-5 | Solvent | Solvent | Flammable.[2] |

| Toluene | 108-88-3 | Solvent | Workup | Flammable, reprotoxic.[2] |

Detailed Experimental Protocol

Stage 1: Synthesis of Sodium 2-(3-fluorophenyl)-3-oxopropanenitrile (Enolate)

Objective: To generate the reactive

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and addition funnel. Flame-dry the glassware under nitrogen flow.[2]

-

Charging: Charge Sodium Ethoxide (21 wt% in ethanol, 1.2 equiv) into the flask. Cool to 0–5 °C using an ice bath.

-

Reagent Mix: In a separate flask, mix (3-Fluorophenyl)acetonitrile (1.0 equiv) and Ethyl Formate (1.5 equiv).

-

Addition: Add the nitrile/formate mixture dropwise to the cold base solution over 30–45 minutes. Maintain internal temperature

.-

Observation: The solution will turn yellow/orange, and a precipitate (the sodium enolate) may begin to form.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–6 hours.

Stage 2: Cyclization to 4-(3-Fluorophenyl)-1,2-oxazol-5-amine

Objective: Ring closure under buffered conditions.[2]

-

Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.2 equiv) in a minimum amount of water (approx. 2 mL per gram of

). -

Quench/Addition: Cool the reaction mixture (Stage 1) back to 0–5 °C. Slowly add the aqueous hydroxylamine solution.

-

Caution: Exothermic reaction.[2] Control addition rate to keep Temp

.

-

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

-

Mechanism Check: Heat is required to drive the dehydration and aromatization of the isoxazole ring.[2]

-

-

Workup:

-

Isolation: Filter the solid. Wash the cake with cold water (

) to remove salts and residual hydroxylamine.[2] -

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene/Heptane if high purity (>99%) is required.[2]

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow ensuring temperature control during critical addition and cyclization phases.

Process Analytical Technology (PAT) & QC

-

HPLC Analysis:

-

NMR Validation (

H NMR, 400 MHz, DMSO-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in Step 1.[2] | Ensure NaOEt and Ethanol are strictly anhydrous.[2] Water quenches the enolate.[2] |

| Regioisomer Impurity | Attack at nitrile first.[1][2] | Ensure Ethyl Formate is in excess and the enolate forms before adding hydroxylamine.[2] |

| Oily Product | Residual solvent/impurities.[1][2] | Recrystallize from Toluene/Heptane.[1][2] Seed the solution if necessary.[2] |

| Incomplete Reaction | Base degradation. | Use freshly prepared NaOEt or titration-verified commercial stock.[1][2] |

References

-

Synthesis of 5-aminoisoxazoles via formylation

-

Reaction of nitriles with hydroxylamine

-

Properties of (3-Fluorophenyl)

-

General Isoxazole Synthesis Methodology

(Note: Specific patent literature for the 3-fluoro derivative follows the generic 4-phenyl protocol found in US Patent 6,329,416 for Valdecoxib intermediates).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]

- 7. 3-Fluorophenylacetonitrile | 501-00-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of 4-(3-Fluorophenyl)isoxazol-5-amine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 4-(3-fluorophenyl)isoxazol-5-amine (Compound 1 ) as a core scaffold in Suzuki-Miyaura cross-coupling reactions.

While Compound 1 contains a pre-installed aryl group at the C-4 position, it lacks a native halide or boronate handle required for direct Suzuki coupling. Therefore, this protocol focuses on a Sequential C-3 Activation Strategy , transforming the C-3 C-H bond into a reactive C-I or C-Br motif, followed by a palladium-catalyzed cross-coupling. This approach enables the rapid synthesis of 3,4-diaryl-isoxazol-5-amines , a privileged pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors.

Key Chemical Challenges & Solutions

-

Challenge: The C-4 position is blocked by the 3-fluorophenyl group, preventing standard electrophilic substitution at the most reactive site.

-

Solution: The 5-amino group (

) is strongly electron-donating, activating the isoxazole ring. With C-4 blocked, electrophilic halogenation is directed to the C-3 position with high regioselectivity. -

Challenge: Free amines can poison palladium catalysts or participate in competing Buchwald-Hartwig couplings.

-

Solution: We utilize a robust catalyst system (Pd(dppf)Cl

) that tolerates free amines, or recommend an optional transient protection strategy.

Mechanistic Pathway & Workflow

The transformation follows a two-stage workflow: Electrophilic Halogenation followed by Suzuki-Miyaura Coupling .

Figure 1: Sequential workflow for the functionalization of 4-(3-fluorophenyl)isoxazol-5-amine.

Experimental Protocols

Phase A: Preparation of the Reactive Intermediate (C-3 Iodination)

Before performing the Suzuki coupling, the scaffold must be activated. Iodination is preferred over bromination for faster oxidative addition in the subsequent Suzuki step.

Reagents:

-

Substrate: 4-(3-Fluorophenyl)isoxazol-5-amine (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-fluorophenyl)isoxazol-5-amine (1.0 mmol) in anhydrous MeCN (10 mL).

-

Addition: Add NIS (1.1 mmol, 248 mg) portion-wise at room temperature (25°C). Note: Protect from light to prevent radical side reactions.

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material should disappear, and a less polar spot (the iodide) should appear.

-

Work-up: Dilute with EtOAc (30 mL) and wash with saturated aqueous Na

S -

Purification: Dry the organic layer over Na

SO

Phase B: Suzuki-Miyaura Cross-Coupling Protocol[1]

This protocol uses the 3-iodo intermediate generated in Phase A.

Reaction Parameters:

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl | Bidentate ligand prevents catalyst deactivation by the free amine. High stability in aqueous solvents. |

| Base | K | Carbonates are mild enough to prevent isoxazole ring opening (a risk with strong alkoxides). |

| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Water is essential for the activation of the boronic acid. Dioxane solubilizes the organic reactants. |

| Temperature | 80–90°C | Sufficient energy for transmetalation without thermal decomposition of the heterocycle. |

| Atmosphere | Nitrogen or Argon | Oxygen must be excluded to prevent homocoupling of the boronic acid. |

Step-by-Step Procedure:

-

Setup: To a microwave vial or a sealed tube, add:

-

3-Iodo-4-(3-fluorophenyl)isoxazol-5-amine (1.0 equiv, e.g., 0.5 mmol)

-

Aryl Boronic Acid (1.5 equiv, e.g., 0.75 mmol)[1]

-

Pd(dppf)Cl

·CH -

K

CO

-

-

Degassing: Seal the vessel and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 85°C for 4–12 hours (conventional heating) or 100°C for 30 minutes (microwave irradiation).

-

Monitoring: Check conversion via LC-MS. Look for the mass of [Product + H]

. -

Work-up: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free amine ( | Switch to Pd |

| Isoxazole Ring Opening | Base is too strong or reaction time too long. | Switch base from Cs |

| Protodehalogenation | Loss of Iodine without coupling (reversion to SM). | Ensure the solvent is strictly degassed. Increase Boronic Acid to 2.0 equiv. |

| Homocoupling of Boronic Acid | Oxygen presence in the system. | Improve inert gas purging (sparge solvents for >10 mins). |

Advanced Optimization: The "Protected" Route

If yields are consistently low due to the free amine, perform an in situ protection:

-

Treat the starting material with Ac

O/Pyridine to form the N-acetyl derivative. -

Perform Suzuki coupling (the N-acetyl group also directs Pd insertion).

-

De-protect with mild acid (HCl/MeOH) or base (K

CO

Alternative Scenario: Synthesis of the Scaffold

If the user's intent was to synthesize 4-(3-fluorophenyl)isoxazol-5-amine using Suzuki coupling (rather than using it as a starting material), the protocol is reversed:

-

Starting Material: 4-Iodoisoxazol-5-amine (commercially available or synthesized from isoxazol-5-amine).

-

Coupling Partner: 3-Fluorophenylboronic acid.

-

Conditions: Follow the exact Phase B protocol above. The 4-iodo position is highly reactive and couples readily under these standard conditions.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-